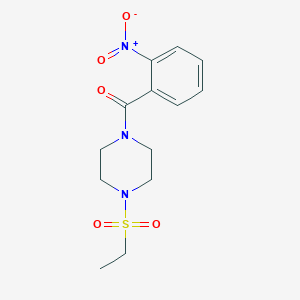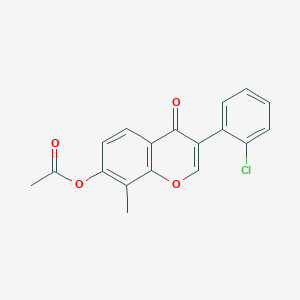
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a piperazine derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Furthermore, this compound has been found to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine exhibits unique biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease the expression of COX-2, a key enzyme involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the significant advantages of using 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its ability to exhibit unique biochemical and physiological effects, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before any further development.
将来の方向性
There are several potential future directions for the study of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine. One of the significant areas of research is the development of this compound as a potential drug candidate for the treatment of inflammatory diseases and cancer. Additionally, this compound can be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the mechanism of action of this compound can be further elucidated to understand its potential therapeutic applications better.
Conclusion:
In conclusion, 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects. The scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
合成法
The synthesis of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the reaction of ethylsulfonyl chloride with 2-nitrobenzoyl chloride in the presence of piperazine. The reaction takes place in anhydrous conditions and requires a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZGTHKSQUODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethylsulfonyl)piperazin-1-yl](2-nitrophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)



![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)
